1-Piperidinecarboxylic acid, 4-[cyano(2-methylphenyl)methyl]-, 1,1-dimethylethyl ester
Overview
Description
1-Piperidinecarboxylic acid, 4-[cyano(2-methylphenyl)methyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a piperidine ring, a cyano group, and a 2-methylphenyl moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of piperidine-4-carboxylic acid with 2-methylbenzonitrile under specific reaction conditions.
Reductive Amination: This involves the reaction of piperidine-4-carboxylic acid with 2-methylbenzaldehyde followed by reduction to form the cyano group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine-4-carboxylic acid derivatives.
Reduction Products: Piperidine-4-carboxylic acid amine derivatives.
Substitution Products: Piperidine derivatives with different substituents.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological or chemical context in which it is used. For example, in drug development, it may interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid
2-Methylbenzonitrile
1,1-Dimethylethyl ester derivatives
Uniqueness: 1-Piperidinecarboxylic acid, 4-[cyano(2-methylphenyl)methyl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, which differentiate it from other similar compounds. Its combination of functional groups and molecular structure makes it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 4-[cyano-(2-methylphenyl)methyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-7-5-6-8-16(14)17(13-20)15-9-11-21(12-10-15)18(22)23-19(2,3)4/h5-8,15,17H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHJYDFMRIISDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)C2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126631 | |
Record name | 1-Piperidinecarboxylic acid, 4-[cyano(2-methylphenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823862-83-4 | |
Record name | 1-Piperidinecarboxylic acid, 4-[cyano(2-methylphenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823862-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[cyano(2-methylphenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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